N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide, also known as A-836,339, is a novel cannabinoid receptor agonist. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and other conditions.
Mechanism Of Action
N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide acts as a selective agonist for the cannabinoid receptor CB2. This receptor is primarily expressed on immune cells and has been implicated in the regulation of inflammation and pain.
Biochemical And Physiological Effects
Activation of the CB2 receptor by N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One advantage of using N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to investigate the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation is that its effects may not translate directly to humans, as animal models may not accurately reflect human physiology.
Future Directions
There are several potential future directions for research on N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further investigation into its anxiolytic and antidepressant effects could lead to the development of new treatments for these conditions. Finally, research into the safety and efficacy of N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide in human clinical trials is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with tert-butylamine and 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to yield the final compound.
Scientific Research Applications
N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models. Additionally, it has been investigated for its potential use in the treatment of anxiety and depression.
properties
Product Name |
N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide |
---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-tert-butyl-3-(4-ethoxy-3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25NO3/c1-6-20-13-9-7-12(11-14(13)19-5)8-10-15(18)17-16(2,3)4/h7,9,11H,6,8,10H2,1-5H3,(H,17,18) |
InChI Key |
ZPZNHNNYXSVQTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)NC(C)(C)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.